1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
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Overview
Description
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol.
Preparation Methods
The synthesis of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves several steps:
Reduction of 3-methyl-2-nitroacetophenone: Dissolve 3-methyl-2-nitroacetophenone in ethanol and add sodium borohydride slowly with stirring. Maintain the reaction mixture at room temperature for several hours until the reaction is complete.
Extraction and Isolation: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(3-methyl-2-nitrophenyl)ethanone.
Reductive Amination: Dissolve 1-(3-methyl-2-nitrophenyl)ethanone in ethanol and add formaldehyde and ammonium chloride. Heat the reaction mixture under reflux for several hours until the reaction is complete.
Acidification and Extraction: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
Recrystallization: Evaporate the solvent and recrystallize the product from ethanol to obtain this compound.
Chemical Reactions Analysis
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as water and thiols to form nitrosamines.
Oxidation: The compound can be oxidized to form nitro derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, formaldehyde and ammonium chloride for reductive amination, and hydrochloric acid for acidification. Major products formed from these reactions include amines and nitrosamines.
Scientific Research Applications
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of imine derivatives and Schiff bases.
Biology: The compound is used in biochemical studies to investigate the reactivity of nitrosamines with various biological molecules.
Medicine: It is used in the synthesis of drugs and other organic compounds with potential therapeutic applications.
Industry: The compound is used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves its reactivity with various compounds. It can react with amines, alcohols, and carboxylic acids to form nitrosamines. The reaction with amines is particularly significant due to the potential formation of carcinogenic nitrosamines. The compound can also react with nucleophiles such as water and thiols, leading to the formation of various derivatives.
Comparison with Similar Compounds
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-2-nitrobenzylamine: Similar in structure but without the hydrochloride group.
2-Nitrobenzylamine: Lacks the methyl group at the 3-position.
3-Methyl-4-nitrobenzylamine: Has the nitro group at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific structure, which allows it to form a wide variety of derivatives and its potential use as a reagent in organic synthesis.
Properties
IUPAC Name |
(3-methyl-2-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUYQMTANHVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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